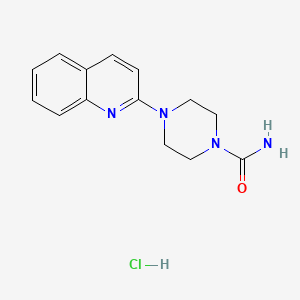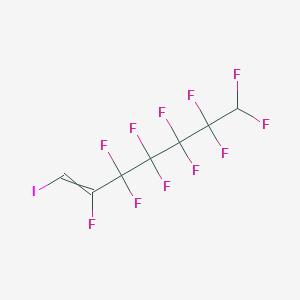selanium iodide CAS No. 104693-02-9](/img/structure/B14329558.png)
[2-(3,4-Dihydroxyphenyl)ethyl](dimethyl)selanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a selenium atom, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide typically involves the reaction of 3,4-dihydroxyphenylethylamine with dimethylselenium iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethylselanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to form selenium-containing reduced species.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Selenium dioxide and related oxidation products.
Reduction: Reduced selenium species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)ethylselanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s biological activity. It can inhibit specific enzymes by binding to their active sites or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)ethylselenium chloride
- 2-(3,4-Dihydroxyphenyl)ethylselenium bromide
- 2-(3,4-Dihydroxyphenyl)ethylselenium fluoride
Uniqueness
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties compared to its chloride, bromide, and fluoride counterparts. The presence of iodine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
104693-02-9 |
|---|---|
Molecular Formula |
C10H15IO2Se |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl-dimethylselanium;iodide |
InChI |
InChI=1S/C10H14O2Se.HI/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H-,11,12);1H |
InChI Key |
DFFOYNNLHJYOPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Se+](C)CCC1=CC(=C(C=C1)O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


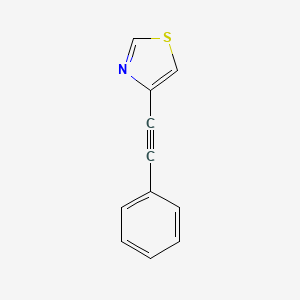
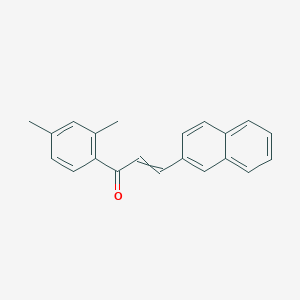
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
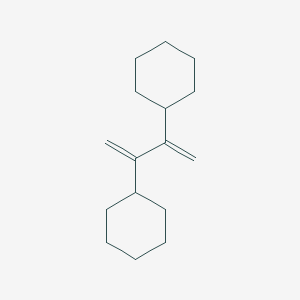

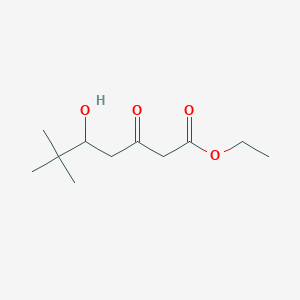
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
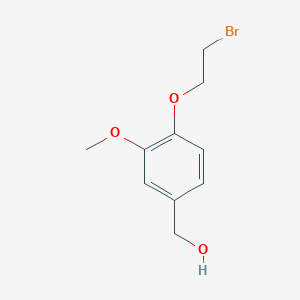
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
